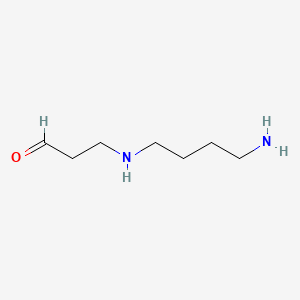

N'-(4-Aminobutyl)-3-aminopropionaldehyde

Description

Properties

CAS No. |

6820-19-5 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-(4-aminobutylamino)propanal |

InChI |

InChI=1S/C7H16N2O/c8-4-1-2-5-9-6-3-7-10/h7,9H,1-6,8H2 |

InChI Key |

MMMHAACFRAVQHI-UHFFFAOYSA-N |

SMILES |

C(CCNCCC=O)CN |

Canonical SMILES |

C(CCNCCC=O)CN |

Other CAS No. |

6820-19-5 |

Synonyms |

ABAPA N'-(4-aminobutyl)-3-aminopropionaldehyde |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Biochemical Research

- N'-(4-Aminobutyl)-3-aminopropionaldehyde has been studied for its role in the metabolism of polyamines. It participates in enzymatic reactions that are crucial for cellular functions, including cell growth and differentiation. The compound's oxidation products have been shown to influence protein synthesis in human vascular endothelial cells .

-

Pharmacological Studies

- The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses. It may interact with chemokine receptors (CXCR4 and CCR5), which are significant in conditions like HIV infection and inflammatory diseases. Compounds that affect these receptors can provide insights into new treatment strategies .

- Cancer Research

Table 1: Summary of Applications

-

Polyamine Metabolism Study :

A study demonstrated that this compound influences the incorporation of amino acids into proteins in cultured human cells. The findings suggest that its metabolites may play a role in regulating cell growth by affecting protein synthesis pathways . -

Immunomodulation Research :

Research focusing on the interaction of this compound with chemokine receptors revealed its potential to modulate immune responses, providing a basis for developing new therapies for conditions associated with immune dysfunctions such as HIV and asthma . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of the compound's oxidation products on various cancer cell lines, indicating that certain derivatives might be non-toxic while still exerting therapeutic effects through metabolic pathways .

Comparison with Similar Compounds

Putreanine (N-(4-Aminobutyl)-3-aminopropionic Acid)

- Structural Difference : Replaces the aldehyde group with a carboxylic acid (propionic acid) .

- Biological Role : Exclusively found in mammalian central nervous system (CNS), with higher concentrations in white matter and caudal brain regions. Its concentration increases postnatally in rats, suggesting a developmental role .

3-Aminopropionaldehyde (APAL) and 4-Aminobutyraldehyde (ABAL)

- Kinetic Parameters with SoBADH Enzymes (Table 1):

| Substrate | Vmax (U/mg) | Km (μM) |

|---|---|---|

| APAL | 0.45 | 120 |

| ABAL | 0.32 | 180 |

- Key Findings : APAL exhibits higher catalytic efficiency (Vmax/Km = 3.75 × 10⁻³) than ABAL (1.78 × 10⁻³), indicating better enzyme compatibility with shorter chain aldehydes .

- Comparison: The target compound’s 3-aminopropionaldehyde moiety may mimic APAL’s interactions with enzymes like betaine aldehyde dehydrogenase (BADH), but its extended 4-aminobutyl chain could sterically hinder binding.

N-(4-Aminobutyl) Amide Derivatives

- Examples: N-(4-Aminobutyl)-6-(4-iodophenyl)butylamide (GNF-4): Used in graphene nanoflakes for drug delivery. -60.7 mV for PEGylated analogs), enhancing circulation time via albumin binding . N-Caffeoylputrescine: An amide derivative with a 3,4-dihydroxyphenyl group. Exhibits antioxidant properties due to the catechol moiety, contrasting with the aldehyde’s electrophilic reactivity .

- Functional Group Impact : Aldehydes may undergo oxidation or nucleophilic addition, while amides provide stability and hydrogen-bonding capacity, influencing pharmacokinetics and target engagement.

Biochemical and Functional Comparisons

Polyamine Metabolism and Inhibitory Roles

- Spermidine Analogs: The 4-aminobutyl group resembles polyamine backbones (e.g., spermidine). Compounds like 1,3-diaminopropane inhibit deoxyhypusine synthesis, a post-translational modification critical for eukaryotic translation .

- Target Compound’s Potential: The aldehyde group could act as an electrophilic trap for amine groups in enzymes, offering a distinct inhibitory mechanism compared to diamines.

Binding Affinities and Molecular Interactions

- STOCK1N-42384: A related aminobutyl-containing compound with a docking score superior to cAMP (Kd ∼1 mM against Rv1636). Its isoqunioline core facilitates hydrogen bonding, whereas the target compound’s aldehyde might form covalent adducts with binding site residues .

Physical Properties

- Zeta Potential and Solubility: The 4-aminobutyl chain in GNF-4 reduces negative charge density, improving colloidal stability . For N'-(4-Aminobutyl)-3-aminopropionaldehyde, the polar aldehyde and amine groups may enhance aqueous solubility compared to aromatic amides.

Q & A

Basic Question: What are the standard synthetic routes for N'-(4-Aminobutyl)-3-aminopropionaldehyde, and what reaction conditions optimize yield?

Answer:

this compound is synthesized via multi-step organic reactions, typically involving reductive amination or Schiff base formation. Key steps include:

- Aldehyde-Amine Coupling: Reacting a primary amine (e.g., 1,4-diaminobutane) with an aldehyde precursor under controlled pH (7–9) to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to stabilize the product .

- Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Optimization Tips: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group, and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Basic Question: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aldehyde protons (δ 9.5–10.5 ppm) and amine protons (δ 1.5–2.5 ppm). Integration ratios confirm stoichiometry .

- ¹³C NMR: Detect aldehyde carbons (δ 190–210 ppm) and amine-bound carbons (δ 40–60 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 144.21 g/mol for the free base) and detects impurities .

- Infrared (IR) Spectroscopy: Confirm aldehyde C=O stretch (~1720 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Basic Question: How do the amine and aldehyde functional groups influence the compound’s reactivity in crosslinking or conjugation reactions?

Answer:

The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones with hydrazine derivatives) or imines with amines, while the primary amine enables carbodiimide-mediated coupling (e.g., EDC/NHS) to carboxylic acids.

Example Application:

- Bioconjugation: React the aldehyde with hydrazide-functionalized proteins (e.g., antibodies) at pH 5–6 to form stable hydrazone bonds .

- Polymer Synthesis: Use the amine for step-growth polymerization with diacrylate monomers, catalyzed by TEMPO/FeCl₃ .

Advanced Question: How does the reactivity of this compound compare to analogs like N-(3-Aminopropyl)-1,4-butanediamine in nucleophilic reactions?

Answer:

A comparative study reveals:

| Compound | Key Structural Difference | Reactivity |

|---|---|---|

| This compound | Contains aldehyde group | Forms Schiff bases faster due to electrophilic C=O |

| N-(3-Aminopropyl)-1,4-butanediamine | Lacks aldehyde; only terminal amines | Limited to amine-specific reactions (e.g., carbamate formation) |

| Methodological Insight: Use kinetic assays (e.g., UV-Vis monitoring of imine formation) to quantify reaction rates. |

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Dose-Response Analysis: Perform EC₅₀/IC₅₀ assays across a wide concentration range (nM–mM) to identify non-linear effects .

- Off-Target Screening: Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to rule out unintended interactions .

- Structural Confirmation: Re-synthesize disputed derivatives and validate purity via HPLC (>95%) and 2D NMR (HSQC, HMBC) .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) with target enzymes (e.g., oxidoreductases) .

- Kinetic Analysis: Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and Ki values .

- Computational Modeling: Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Advanced Question: What are the best practices for stabilizing this compound in aqueous solutions during biological assays?

Answer:

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility and prevent aldehyde oxidation .

- Storage: Lyophilize the compound and store at –20°C under argon. Avoid repeated freeze-thaw cycles .

- Stabilizing Agents: Add 0.1% EDTA to chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.